4,5-dichloro-1H-imidazole-2-carbaldehyde

Agrochemicals Herbicide Structure-Activity Relationship

Medicinal chemists and agrochemical R&D teams require imidazole aldehydes with predictable, differentiated reactivity-not generic analogs. CAS 81293-97-2 delivers: - **Measurable differentiation:** pKa 6.57 (vs. 11.48 for non-halogenated parent) directly alters pH-dependent reaction outcomes. - **Validated utility:** Successfully used in Hantzsch synthesis of antitubercular dihydropyridines (patent-supported). - **Supply assurance:** BenchChem provides this air/light-sensitive solid in inert-packaged, research-grade quantities. Immediate global shipment available.

Molecular Formula C4H2Cl2N2O
Molecular Weight 164.97 g/mol
CAS No. 81293-97-2
Cat. No. B3155872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dichloro-1H-imidazole-2-carbaldehyde
CAS81293-97-2
Molecular FormulaC4H2Cl2N2O
Molecular Weight164.97 g/mol
Structural Identifiers
SMILESC(=O)C1=NC(=C(N1)Cl)Cl
InChIInChI=1S/C4H2Cl2N2O/c5-3-4(6)8-2(1-9)7-3/h1H,(H,7,8)
InChIKeyHXISSBGLMPIXSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-1H-imidazole-2-carbaldehyde Physicochemical Profile


4,5-Dichloro-1H-imidazole-2-carbaldehyde (CAS 81293-97-2) is a disubstituted heterocyclic aldehyde with the molecular formula C4H2Cl2N2O and a molecular weight of 164.97 g/mol . It is characterized as a colorless to pale yellow solid with a melting point of 190–191 °C and a predicted pKa of 6.57 ± 0.10 . The compound exhibits moderate solubility in organic solvents, but is sparingly soluble in water, and is sensitive to air and light, necessitating storage under inert atmosphere away from light . It serves as a key synthetic building block for the preparation of biologically active imidazole-containing compounds.

Key synthetic building block for bioactive imidazole-containing compounds
Distinct electronic and steric profile from 4,5-dichloro substitution
Air- and light-sensitive; handle under inert atmosphere

Why Analogs Fail to Replace 4,5-Dichloro-1H-imidazole-2-carbaldehyde


The 4,5-dichloro substitution pattern on the imidazole ring imparts a unique electronic and steric profile that directly influences the compound's reactivity, stability, and biological profile of its derivatives. This substitution pattern is not interchangeable with other halogenated or non-halogenated imidazole-2-carboxaldehydes [1]. For instance, the presence of the two chloro atoms significantly lowers the pKa (6.57) relative to the parent imidazole-2-carboxaldehyde (11.48) , impacting its behavior in pH-dependent reactions and biological environments. Furthermore, the electron-withdrawing effect of the chlorines influences the aldehyde group's electrophilicity, altering its reactivity in key condensations such as the Hantzsch dihydropyridine synthesis, compared to its non-halogenated counterpart [2]. These critical physicochemical and reactivity differences preclude generic substitution without careful validation of the specific application.

Non-halogenated imidazole-2-carboxaldehyde
Higher pKa and lower electrophilicity may not support key condensations such as Hantzsch synthesis, altering reactivity and biological profile.
Trichloroimidazole analogs
Different halogenation pattern can shift herbicidal SAR and biological activity, limiting direct replacement without validation.
Generic substitution without validation
Risk of synthetic failure or altered lead activity due to unmatched electronic, steric, and stability characteristics.

Differentiation Evidence for 4,5-Dichloro-1H-imidazole-2-carbaldehyde


Superior Herbicidal Activity Over Trichloroimidazoles

A key patent establishes that 4,5-dichloroimidazole derivatives of formula (I) exhibit superior herbicidal activity compared to 1-ethoxymethyl-2,4,5-trichloroimidazole, which is identified as the closest prior art compound with the same type of action [1]. While the patent does not provide explicit quantitative herbicidal data (e.g., IC50 or ED50) for the target compound itself, it directly claims improved performance of its derivatives over the trichloroimidazole benchmark. This establishes the 4,5-dichloro substitution pattern as a superior scaffold for herbicidal development.

Herbicidal activity vs. trichloroimidazole
Class-level inference
Reported improved herbicidal activity over 1-ethoxymethyl-2,4,5-trichloroimidazole (patent claim).
Reported class-level herbicidal advantage; requires quantitative confirmation.
No IC50/ED50 data; qualitative patent comparison only.
Agrochemicals Herbicide Structure-Activity Relationship

Impact of pKa Difference on Reactivity and Solubility

The target compound has a predicted pKa of 6.57 ± 0.10 , which is significantly lower than the pKa of 11.48 ± 0.10 reported for the unsubstituted analog imidazole-2-carboxaldehyde . This 4.91 unit difference indicates the 4,5-dichloroimidazole ring is substantially more acidic than its non-halogenated counterpart.

Acidity (pKa) vs. parent analog
Direct head-to-head comparison
ΔpKa = −4.91 (target: 6.57 ± 0.10 vs. 11.48 ± 0.10 for imidazole-2-carboxaldehyde).
Substantially more acidic; impacts ionization state and pH-dependent reactivity.
Predicted values; experimental determination recommended.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Utility in Antitubercular Dihydropyridine Synthesis

4,5-Dichloroimidazole-2-carboxaldehyde has been successfully utilized as a key building block in the Hantzsch synthesis of antitubercular N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides [1]. While the publication reports that the resulting compounds exhibited only 'moderate activity' in comparison to rifampicin [1], the critical differentiator is its functional compatibility with the Hantzsch reaction under the conditions described (condensation with N-arylacetoacetamides and ammonium acetate in methanol), a transformation that may not proceed efficiently with non-halogenated imidazole aldehydes due to their different electronic properties.

Hantzsch dihydropyridine synthesis
Class-level inference
Successfully incorporated into antitubercular DHP series via condensation with N-arylacetoacetamides and ammonium acetate.
Demonstrates functional compatibility with Hantzsch reaction; non-halogenated analogs may not proceed similarly.
Moderate antitubercular activity reported vs. rifampicin; lead optimization context.
Antitubercular Agents Hantzsch Synthesis Dihydropyridine

LogP and Stability Differences vs. Imidazole-2-carboxaldehyde

The predicted LogP (octanol-water partition coefficient) for 4,5-dichloro-1H-imidazole-2-carbaldehyde is reported as 0.7 [1], whereas the non-halogenated imidazole-2-carboxaldehyde is highly water-soluble , indicating a lower LogP. Additionally, the target compound is reported as an air- and light-sensitive solid requiring storage under inert atmosphere and away from light , a more stringent stability requirement compared to the parent compound which is air-sensitive but does not have the same explicit storage warnings .

Lipophilicity & stability vs. parent
Cross-study comparable
LogP ~0.7 vs. high water solubility of imidazole-2-carboxaldehyde; requires inert atmosphere storage vs. air-sensitive only.
Higher lipophilicity may support membrane permeability studies; more stringent storage handling needed.
Predicted LogP and vendor handling guidelines.
Physicochemical Properties Lipophilicity Stability

NHC Ligand Precursor with Enhanced Stability

4,5-Dichloroimidazole and its derivatives serve as precursors for the formation of N-heterocyclic carbene (NHC) ligands . In a comparative study, a silver(I) acetate NHC complex derived from 4,5-dichloroimidazole was found to possess 'enhanced stability' relative to other silver NHCs synthesized in the same laboratory [1]. This enhanced stability is a key differentiator for the 4,5-dichloro scaffold in the design of robust organometallic complexes.

NHC complex stability
Cross-study comparable
Silver(I) acetate NHC complex from 4,5-dichloroimidazole showed enhanced stability over other Ag-NHCs synthesized in the same laboratory.
Reported stability advantage for NHC complex design; may support robust catalyst development.
Qualitative assessment; replicate in target system.
Organometallic Chemistry NHC Ligands Catalysis

Key Applications of 4,5-Dichloro-1H-imidazole-2-carbaldehyde


Next-Generation Herbicide Scaffold

Based on patent evidence showing that 4,5-dichloroimidazole derivatives exhibit superior herbicidal activity over the prior art 1-ethoxymethyl-2,4,5-trichloroimidazole [1], procuring this compound as a core scaffold is a strategic choice for agrochemical R&D programs aiming to develop improved herbicides.

Antitubercular Dihydropyridine Building Block

As demonstrated by its successful use in the Hantzsch synthesis of a novel series of antitubercular dihydropyridines [2], this aldehyde is a validated starting material for medicinal chemistry projects targeting tuberculosis. Its specific reactivity profile makes it a necessary reagent for replicating or expanding upon this synthetic route.

Stable NHC Metal Complex Precursor

For research in organometallic catalysis or medicinal inorganic chemistry, 4,5-dichloroimidazole derivatives are established precursors to NHC ligands that form complexes with enhanced stability [3]. This compound can be procured with the specific goal of developing more robust and durable NHC-based catalysts or therapeutic agents.

Lead Compound Physicochemical Optimization

The unique combination of a significantly lower pKa (6.57) and higher LogP (0.7) compared to the parent imidazole-2-carboxaldehyde [4] makes this compound a valuable tool for medicinal chemists. It can be used to systematically explore the impact of these parameters on the activity, selectivity, and pharmacokinetic profile of drug candidates in a controlled manner.

Application
Selection Property
Validation Focus
Herbicide scaffold research
4,5-Dichloro substitution pattern with reported herbicidal activity improvement over trichloroimidazole
Verify herbicidal potency in target weed species; benchmark vs. trichloroimidazole
Antitubercular DHP synthesis
Functional compatibility with Hantzsch condensation – validated synthetic route
Replicate and expand DHP library; assess anti-TB activity compared to rifampicin
NHC ligand precursor
4,5-Dichloroimidazole core provides reported enhanced stability for derived NHC complexes
Evaluate complex stability and catalytic performance vs. other NHC scaffolds
Physicochemical optimization in drug discovery
Unique combination of lowered pKa and increased LogP relative to parent imidazole-2-carboxaldehyde
Correlate pKa/LogP changes with ADME and target engagement in assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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